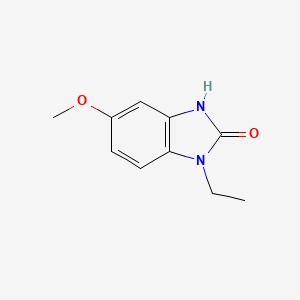
6-bromo-2,4-dichloro-3-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,4-dichloro-3-methylquinoline (6-Br-2,4-DCM) is an organic compound belonging to the quinoline family of heterocyclic compounds. It is a colorless, solid substance that has a molecular weight of 253.14 g/mol and a melting point of 67-68°C. 6-Br-2,4-DCM is a highly versatile molecule with a wide range of applications in scientific research and laboratory experiments. It has been used as a starting material for synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has also been used in the study of biochemical and physiological processes.
科学研究应用
6-bromo-2,4-dichloro-3-methylquinoline has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the study of biochemical and physiological processes. For example, it has been used to study the metabolism of drugs in the liver and to study the effect of drugs on various enzymes and receptors.
作用机制
6-bromo-2,4-dichloro-3-methylquinoline is known to interact with a variety of enzymes and receptors. For example, it has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs in the liver. It has also been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects
6-bromo-2,4-dichloro-3-methylquinoline has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs in the liver. It has also been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and emotion. In addition, it has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using 6-bromo-2,4-dichloro-3-methylquinoline in laboratory experiments is its low cost and high availability. It is also relatively easy to synthesize and can be used in a variety of different experiments. However, it is important to note that 6-bromo-2,4-dichloro-3-methylquinoline can be toxic if not handled properly. In addition, it is important to use appropriate safety precautions when working with this compound.
未来方向
The use of 6-bromo-2,4-dichloro-3-methylquinoline in scientific research and laboratory experiments has the potential to lead to a number of new discoveries. For example, further research into its biochemical and physiological effects could lead to the development of new drugs or treatments for a variety of diseases. In addition, further research into its mechanism of action could lead to a better understanding of how drugs are metabolized in the body and how they interact with various enzymes and receptors. Finally, further research into its antioxidant activity could lead to the development of new antioxidants that could be used in the prevention of certain diseases.
合成方法
6-bromo-2,4-dichloro-3-methylquinoline can be synthesized by a number of methods. One of the most commonly used methods is the reaction of 2,4-dichloro-3-methylpyridine with bromine in the presence of acetic acid. This reaction produces a mixture of 6-bromo-2,4-dichloro-3-methylquinoline and 2,4-dichloro-3-methylquinoline. The two compounds can be separated by column chromatography.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-2,4-dichloro-3-methylquinoline involves the bromination of 2,4-dichloro-3-methylquinoline using bromine in acetic acid.", "Starting Materials": [ "2,4-dichloro-3-methylquinoline", "Bromine", "Acetic acid" ], "Reaction": [ "To a solution of 2,4-dichloro-3-methylquinoline in acetic acid, add bromine dropwise with stirring.", "Maintain the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with water.", "Recrystallize the product from a suitable solvent to obtain 6-bromo-2,4-dichloro-3-methylquinoline." ] } | |
CAS 编号 |
1705611-25-1 |
产品名称 |
6-bromo-2,4-dichloro-3-methylquinoline |
分子式 |
C10H6BrCl2N |
分子量 |
291 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



